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Compound of Interest

Compound Name: CDK2-IN-39

Cat. No.: B10802968 Get Quote

An In-depth Technical Guide on the Cyclin-Dependent Kinase 2 Inhibitor: CDK2-IN-39 (R547)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and mechanism of action of the potent cyclin-dependent kinase inhibitor, CDK2-IN-39, also

known as R547. This document includes a summary of its quantitative data, detailed

experimental protocols, and visualizations of key biological pathways and experimental

workflows.

Core Compound Information
CDK2-IN-39 (R547) is a potent, selective, and orally active ATP-competitive inhibitor of cyclin-

dependent kinases (CDKs).[1] Its chemical name is --INVALID-LINK--methanone.[2][3] R547

belongs to the 2,4-diamino-5-ketopyrimidine class of compounds and has demonstrated

significant antitumor activity in preclinical models.[2][4]

Physicochemical Properties
The following table summarizes the key physicochemical properties of CDK2-IN-39 (R547).
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Property Value Reference

IUPAC Name --INVALID-LINK--methanone [3]

Synonyms R547, Compound 39 [2][4]

Molecular Formula C₁₈H₂₁F₂N₅O₄S [3]

Molecular Weight 441.45 g/mol [3][5]

CAS Number 741713-40-6 [3]

Solubility
Soluble in DMSO (up to 100

mM)
[3]

Pharmacological Properties
CDK2-IN-39 (R547) is a highly potent inhibitor of several key cell cycle CDKs. Its inhibitory

activity is summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity

Target Kᵢ (nM) Reference

CDK1/cyclin B 2 [1]

CDK2/cyclin E 3 [1]

CDK4/cyclin D1 1 [1]

Kᵢ (Inhibition constant) is a measure of the inhibitor's binding affinity to the target kinase.

Table 2: Cellular Potency

Cell Line Assay Type IC₅₀ (µM) Reference

HCT116 Proliferation 0.08 [2][4]

IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of the inhibitor required

to inhibit a biological process by 50%.
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Mechanism of Action
CDK2-IN-39 (R547) functions as an ATP-competitive inhibitor, meaning it binds to the ATP-

binding pocket of the CDK enzyme, preventing the binding of ATP and subsequent

phosphorylation of substrate proteins.[2][5] The primary targets of R547 are the cyclin-

dependent kinases that regulate the cell cycle, particularly the G1 to S phase transition.[1][5]

By inhibiting CDK1, CDK2, and CDK4, R547 effectively blocks the phosphorylation of the

retinoblastoma protein (Rb).[1][5] This prevents the release of the E2F transcription factor,

which is necessary for the transcription of genes required for DNA replication, thereby inducing

cell cycle arrest in the G1 and G2 phases and promoting apoptosis.[1]

Signaling Pathway and Experimental Workflow
Visualizations
To better illustrate the biological context and experimental procedures related to CDK2-IN-39
(R547), the following diagrams are provided in Graphviz DOT language.

Simplified CDK2 Signaling Pathway in G1/S Transition
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Caption: Simplified CDK2 signaling pathway and the inhibitory action of CDK2-IN-39 (R547).

Experimental Workflow for an In Vitro CDK2 Kinase
Assay
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Caption: A typical experimental workflow for an in vitro CDK2 kinase inhibition assay.
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Experimental Protocols
The following are representative protocols for assays used to characterize CDK2 inhibitors like

R547.

In Vitro CDK2/Cyclin A Kinase Assay (Luminescence-
based)
This protocol is adapted from commercially available kinase assay kits.

Materials:

Recombinant human CDK2/Cyclin A enzyme

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM

DTT)

CDK substrate peptide

ATP solution

CDK2-IN-39 (R547) serially diluted in appropriate solvent (e.g., DMSO)

Kinase-Glo® Max reagent

White, opaque 96-well plates

Microplate reader capable of measuring luminescence

Procedure:

Prepare a master mixture containing kinase assay buffer, CDK substrate peptide, and ATP.

Add 25 µL of the master mixture to each well of a 96-well plate.

Add 5 µL of serially diluted CDK2-IN-39 (R547) or vehicle control to the appropriate wells.
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To initiate the kinase reaction, add 20 µL of diluted CDK2/Cyclin A enzyme solution to each

well. The "blank" wells should receive 20 µL of kinase assay buffer without the enzyme.

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

After incubation, allow the plate to equilibrate to room temperature.

Add 50 µL of Kinase-Glo® Max reagent to each well to stop the reaction and generate a

luminescent signal.

Incubate at room temperature for 15 minutes, protecting the plate from light.

Measure the luminescence using a microplate reader.

The amount of ATP consumed is inversely correlated with the luminescent signal. Calculate

the percent inhibition for each concentration of R547 and determine the IC₅₀ value.

Cell Proliferation Assay (e.g., using HCT116 cells)
This protocol outlines a general procedure to assess the anti-proliferative effects of CDK2-IN-
39 (R547).

Materials:

HCT116 human colorectal carcinoma cells

Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

CDK2-IN-39 (R547) serially diluted in cell culture medium

96-well clear-bottom cell culture plates

Cell proliferation reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay

(MTS) or similar)

Microplate reader capable of measuring absorbance at the appropriate wavelength

Procedure:
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Seed HCT116 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well)

and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

The next day, remove the medium and replace it with fresh medium containing serial

dilutions of CDK2-IN-39 (R547) or a vehicle control.

Incubate the cells for a specified period (e.g., 72 hours).

After the incubation period, add the cell proliferation reagent to each well according to the

manufacturer's instructions.

Incubate for the recommended time (e.g., 1-4 hours) to allow for the conversion of the

reagent by viable cells into a colored formazan product.

Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate

reader.

The absorbance is directly proportional to the number of viable cells. Calculate the percent

inhibition of cell proliferation for each concentration of R547 and determine the IC₅₀ value.

Conclusion
CDK2-IN-39 (R547) is a well-characterized, potent inhibitor of cyclin-dependent kinases with

significant anti-proliferative activity. Its ATP-competitive mechanism of action and efficacy in

preclinical models make it a valuable tool for cancer research and a promising candidate for

further drug development. The information and protocols provided in this guide offer a solid

foundation for researchers and scientists working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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References

1. medchemexpress.com [medchemexpress.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b10802968?utm_src=pdf-body
https://www.benchchem.com/product/b10802968?utm_src=pdf-body
https://www.benchchem.com/product/b10802968?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/R547.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10802968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-
difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent
kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

3. R 547 | Non-selective CDKs | Tocris Bioscience [tocris.com]

4. rcsb.org [rcsb.org]

5. selleckchem.com [selleckchem.com]

To cite this document: BenchChem. [CDK2-IN-39 chemical structure and properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10802968#cdk2-in-39-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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